Piperazin-1-amine

Catalog No.
S794756
CAS No.
30651-60-6
M.F
C4H11N3
M. Wt
101.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperazin-1-amine

CAS Number

30651-60-6

Product Name

Piperazin-1-amine

IUPAC Name

piperazin-1-amine

Molecular Formula

C4H11N3

Molecular Weight

101.15 g/mol

InChI

InChI=1S/C4H11N3/c5-7-3-1-6-2-4-7/h6H,1-5H2

InChI Key

IYPZRUYMFDWKSS-UHFFFAOYSA-N

SMILES

C1CN(CCN1)N

Canonical SMILES

C1CN(CCN1)N

Pharmaceutical Drugs:

  • Antidepressants: Piperazin-1-amine forms the core structure of several classes of antidepressant drugs, including selective serotonin reuptake inhibitors (SSRIs) like fluoxetine (Prozac) and escitalopram (Lexapro) and serotonin-norepinephrine reuptake inhibitors (SNRIs) like venlafaxine (Effexor). These drugs work by modulating the levels of neurotransmitters, such as serotonin and norepinephrine, in the brain, thereby alleviating symptoms of depression .
  • Antipsychotics: Some atypical antipsychotics, used to treat schizophrenia and bipolar disorder, also incorporate piperazin-1-amine in their structures. Examples include olanzapine (Zyprexa) and risperidone (Risperdal) .
  • Antiparasitic agents: Piperazin-1-amine derivatives exhibit antiparasitic activity against various helminths (worms) like roundworms and tapeworms. These compounds are used in veterinary medicine to treat parasitic infections in animals .

Materials Science:

  • Polymers: Piperazin-1-amine can be used as a starting material for the synthesis of various polymers with diverse properties. These polymers find applications in areas like adhesives, coatings, and drug delivery systems .
  • Ionic liquids: Piperazin-1-amine derivatives are used as building blocks for the development of ionic liquids, which are salts with unique properties like high thermal stability and ionic conductivity. These liquids are employed in various applications, such as electrolytes in batteries and catalysts for chemical reactions .

Chemical Research:

  • Organic synthesis: Due to its reactive amine group, piperazin-1-amine serves as a versatile building block in organic synthesis. It participates in various reactions to form more complex molecules used in research and drug development .
  • Analytical chemistry: Piperazin-1-amine can be employed as a complexing agent in analytical chemistry to separate and identify different metal ions in solution. This is due to its ability to form stable complexes with various metal cations .

Piperazin-1-amine, also known as 1-amino-piperazine, is an organic compound characterized by a six-membered ring containing two nitrogen atoms at the 1 and 4 positions. Its molecular formula is C4H11N3, and it has a molecular weight of approximately 101.15 g/mol. This compound is significant in medicinal chemistry due to its structural features, which allow for various chemical modifications and biological activities. Piperazin-1-amine serves as a building block in the synthesis of numerous pharmaceuticals and agrochemicals .

  • Acylation: The amine groups can react with acyl halides or acid anhydrides to form amides, facilitating the introduction of functional groups onto the piperazine ring .
  • Alkylation: Piperazin-1-amine can be alkylated using alkyl halides, resulting in the substitution of hydrogen atoms on the amine groups with alkyl groups, which alters its reactivity and properties .
  • N-Oxidation: This reaction involves oxidizing agents like peracids or hydrogen peroxide, leading to the formation of piperazine N-oxides .
  • Condensation: The primary amine can react with aldehydes or ketones to form imines or enamines, further expanding its utility in organic synthesis.

Piperazin-1-amine exhibits a range of biological activities, making it a valuable compound in medicinal chemistry. It is often included in drug formulations due to its ability to act as a central nervous system stimulant and its potential use in treating various psychiatric disorders. Additionally, derivatives of piperazin-1-amine have been studied for their antimicrobial and anti-inflammatory properties .

Several methods exist for synthesizing piperazin-1-amine:

  • Direct Amination: Piperazine can be directly aminated using ammonia or primary amines under specific conditions.
  • Reduction of Piperazine Derivatives: Certain piperazine derivatives can be reduced to yield piperazin-1-amine.
  • Cyclization Reactions: The synthesis may also involve cyclization reactions starting from appropriate precursors that contain both nitrogen and carbon functionalities .

Piperazin-1-amine is utilized across various fields:

  • Pharmaceuticals: It serves as a precursor for numerous drugs, particularly those targeting the central nervous system.
  • Agrochemicals: The compound is involved in the synthesis of herbicides and pesticides.
  • Material Science: Its derivatives are explored for potential applications in polymers and catalysts due to their unique properties .

Research into the interaction studies involving piperazin-1-amine has revealed its potential as a ligand in coordination chemistry. It can form stable complexes with metal ions, which may enhance its biological activity or provide new pathways for drug delivery systems. Studies have also focused on how piperazin-1-amine interacts with various biological targets, influencing its pharmacological profile .

Piperazin-1-amine shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure TypeUnique Features
PiperazineSix-membered ringUsed widely as a solvent; less reactive than piperazin-1-amine.
3-(Piperazin-1-yl)propan-1-amineExtended chainContains additional carbon chain; used in drug synthesis.
MorpholineSix-membered ringContains one oxygen atom; different reactivity profile.
2-(Piperazin-1-yl)ethanolAliphatic alcoholCombines alcohol functionality with piperazine; used in pharmaceuticals.

Piperazin-1-amine's unique position stems from its ability to participate in diverse

XLogP3

-1.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Piperazin-1-amine

Dates

Last modified: 08-15-2023

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